"N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide" molecular weight
"N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide" molecular weight
An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide
Abstract: This technical guide provides a comprehensive overview of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, a substituted aromatic amide. The primary focus is the determination and significance of its molecular weight, supplemented by a detailed exploration of its chemical structure, physicochemical properties, a robust synthesis protocol, and methods for analytical characterization. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound for research and application purposes.
Chemical Identity and Core Properties
N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide belongs to the N-aryl benzamide class of organic compounds. These structures are prevalent in medicinal chemistry and materials science.[1][2] The defining feature of this molecule is an amide linkage connecting a 3-methylbenzoyl group to a 2-hydroxy-4-methylphenyl group. The presence of hydroxyl and amide functionalities imparts specific chemical characteristics, including hydrogen bonding capabilities and potential for further chemical modification.
Molecular Structure and Weight
The chemical formula for N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is C₁₅H₁₅NO₂.[3] Based on this formula, the molecular weight is calculated from the atomic weights of its constituent elements.
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Carbon (C): 15 atoms × 12.011 u = 180.165 u
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Hydrogen (H): 15 atoms × 1.008 u = 15.120 u
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Nitrogen (N): 1 atom × 14.007 u = 14.007 u
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Oxygen (O): 2 atoms × 15.999 u = 31.998 u
The summation of these values yields a Molecular Weight of 241.29 g/mol . The monoisotopic mass, which is crucial for high-resolution mass spectrometry, is 241.1103 g/mol .[4]
The diagram below illustrates the connectivity of the constituent atoms.
Caption: Molecular graph of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide.
Physicochemical Data Summary
The key physicochemical properties are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection for synthesis, purification, and analytical procedures.
| Property | Value | Source / Method |
| Molecular Formula | C₁₅H₁₅NO₂ | Chemspace[3] |
| Molecular Weight | 241.29 g/mol | Calculation |
| Monoisotopic Mass | 241.110278721 Da | PubChem (for isomer)[4] |
| Physical Form | Expected to be a solid at room temp. | General property of N-aryl amides |
| Hydrogen Bond Donors | 2 (from -OH and N-H) | Calculated |
| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | Calculated |
| Predicted XLogP3 | 3.4 | PubChem (for isomer)[4] |
Synthesis and Characterization
The synthesis of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is most effectively achieved via nucleophilic acyl substitution, specifically through the Schotten-Baumann reaction .[5][6] This well-established method involves the reaction of an amine with an acyl chloride in the presence of a base.[7][8] The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5][9]
Synthetic Workflow
The overall process involves the reaction of 2-amino-5-methylphenol with 3-methylbenzoyl chloride. An aqueous base, such as sodium hydroxide, or an organic base like pyridine, is used as a catalyst and acid scavenger.[8][9]
Caption: Experimental workflow for the synthesis of the target amide.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard Schotten-Baumann conditions.
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Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2-amino-5-methylphenol (1.0 eq) in a biphasic solvent system of dichloromethane (DCM) and 1M aqueous sodium hydroxide (NaOH) solution.
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Acylation: Cool the stirring mixture to 0 °C in an ice bath. Add 3-methylbenzoyl chloride (1.05 eq) dropwise via a dropping funnel over 15-20 minutes.
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Causality Insight: The base deprotonates the phenol and neutralizes the HCl formed, preventing protonation of the starting amine and ensuring it remains a potent nucleophile.[5] The dropwise addition at low temperature controls the exothermic reaction.
-
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Causality Insight: The acid wash removes any unreacted amine and residual base. The bicarbonate wash removes any unreacted acyl chloride.
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-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[10]
Analytical Characterization
To confirm the identity, purity, and molecular weight of the synthesized compound, a suite of analytical techniques is employed.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is the definitive technique to confirm the molecular weight. The expected molecular ion peak [M+H]⁺ would be observed at m/z 242.1, and the [M+Na]⁺ adduct at m/z 264.1. High-resolution mass spectrometry (HRMS) should confirm the exact mass consistent with the C₁₅H₁₅NO₂ formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show distinct signals for the aromatic protons on both rings, two methyl singlets, a broad singlet for the hydroxyl proton, and another for the amide N-H proton.
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¹³C NMR: Will show 15 distinct carbon signals, including a characteristic downfield signal for the amide carbonyl carbon (~165-170 ppm).
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Infrared (IR) Spectroscopy: Key vibrational stretches will confirm the presence of functional groups: a broad peak for the O-H stretch (~3300 cm⁻¹), a sharp peak for the N-H stretch (~3250 cm⁻¹), and a strong C=O stretch for the amide carbonyl (~1650 cm⁻¹).
The combination of these techniques provides a self-validating system, ensuring the synthesized product is indeed N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide with the correct molecular weight of 241.29 g/mol .
Conclusion
This guide has established the molecular weight of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide to be 241.29 g/mol , derived from its molecular formula C₁₅H₁₅NO₂. A reliable and standard synthetic route via the Schotten-Baumann reaction has been detailed, providing a practical framework for its preparation in a laboratory setting. The outlined analytical methods serve as a necessary and sufficient protocol for the structural confirmation and purity assessment of the final compound, providing researchers with the foundational data needed for further studies and applications.
References
- Chemistry Schotten Baumann Reaction - SATHEE.
- Schotten Baumann Reaction - BYJU'S. (2019, November 17).
- Reaction Mechanism of Schotten Baumann Reaction - Physics Wallah.
- Schotten-Baumann Reaction - J&K Scientific LLC. (2021, March 23).
- Technical Support Center: N-Aryl Benzamide Synthesis - Benchchem.
- N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide - C15H15NO2 | CSSB00000585679. Chemspace.
- Schotten Baumann reaction-mechanism-application - CHEMSOLVE.NET. (2020, January 1).
- Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - PMC. (2021, April 23). National Center for Biotechnology Information.
- Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents - ACS Publications. (2019, August 22). American Chemical Society.
- Synthesis and Single Crystal Structures of N-Substituted Benzamides - MDPI. (2021, April 19).
- 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide - PubChem. National Center for Biotechnology Information.
- Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - RSC Publishing. (2021, April 23). Royal Society of Chemistry.
- N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide | C15H15NO2 | CID 849286 - PubChem. National Center for Biotechnology Information.
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